molecular formula C15H18ClNS2 B2818830 Tipepidine hydrochloride

Tipepidine hydrochloride

Cat. No.: B2818830
M. Wt: 311.9 g/mol
InChI Key: MICLPSFJJVIDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tipepidine Hydrochloride, known by its International Nonproprietary Name (INN) as Tipepidine, is a synthetic, non-opioid antitussive and expectorant belonging to the thiambutene class. It was discovered in the 1950s and developed in Japan in 1959 . This compound is primarily used to suppress cough and is available under various brand names such as Asverin, Antupex, Asvelik, Asvex, Bitiodin, Cofdenin A, Hustel, Nodal, and Sotal .

Mechanism of Action

Target of Action

Tipepidine hydrochloride primarily targets the G protein-coupled inwardly-rectifying potassium channels (GIRKs) . These channels play a crucial role in maintaining the resting potential and regulating the excitability of neurons .

Mode of Action

This compound acts as an inhibitor of GIRKs . By inhibiting these channels, this compound can modulate the activity of neurons and influence the levels of various neurotransmitters . Specifically, it has been found to increase dopamine levels in the nucleus accumbens .

Biochemical Pathways

The inhibition of GIRK channels by this compound leads to an increase in dopamine levels in the nucleus accumbens . This region of the brain is involved in the reward circuit and plays a key role in the release of dopamine, a neurotransmitter associated with pleasure and reward .

Pharmacokinetics

It is known that the compound is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged tipepidine can be detected for up to 96 hours post-dose . Repeated administration of this compound results in a 3- to 4-fold accumulation of the drug after 2 weeks .

Result of Action

The inhibition of GIRK channels and the subsequent increase in dopamine levels in the nucleus accumbens by this compound result in its antidepressant-like effects in rodents . It has been investigated as a potential psychiatric drug, specifically for depression, obsessive-compulsive disorder, and attention-deficit hyperactivity disorder (ADHD) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the development of a sustained-release tablet of this compound (TS-141) has been investigated for the treatment of ADHD . The sustained-release profile of TS-141 was found to be influenced by the CYP2D6 phenotype, which affects the plasma exposure of tipepidine . This suggests that genetic factors can influence the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tipepidine Hydrochloride involves the formation of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Tipepidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .

Comparison with Similar Compounds

  • Noscapine
  • Codeine
  • Pholcodine
  • Dextromethorphan
  • Dimemorfan
  • Racemorphan
  • Dextrorphan
  • Levorphanol
  • Butamirate
  • Pentoxyverine
  • Cloperastine
  • Levocloperastine
  • Guaifenesin
  • Timepidium Bromide

Comparison: Tipepidine Hydrochloride is unique among these compounds due to its non-opioid nature and its mechanism of action involving the inhibition of GIRK channels. Unlike opioid antitussives such as codeine and pholcodine, this compound does not carry the risk of opioid-related side effects and dependency .

Properties

IUPAC Name

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NS2.ClH/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICLPSFJJVIDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.